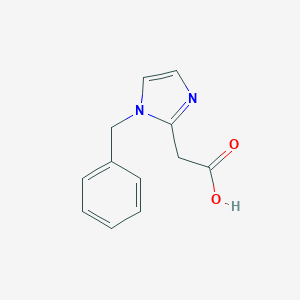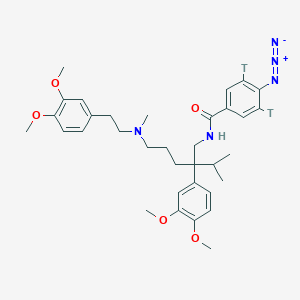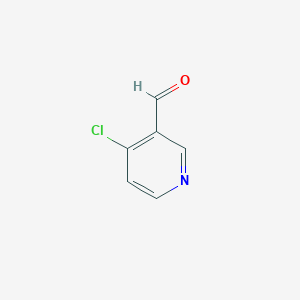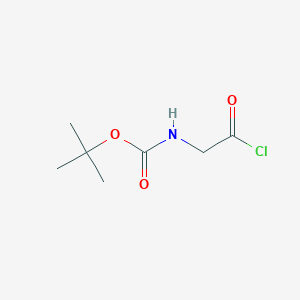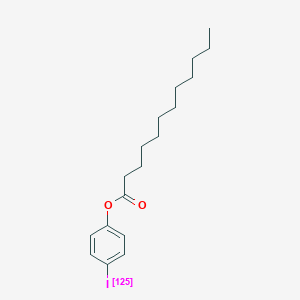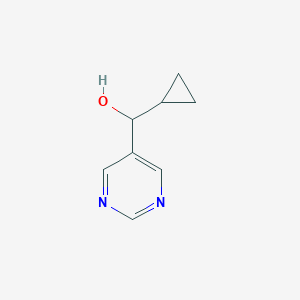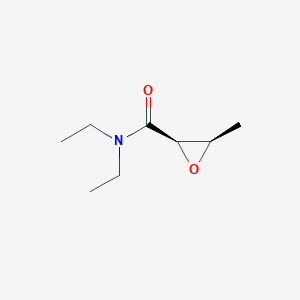
(2R,3R)-N,N-Diethyl-3-methyloxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-N,N-Diethyl-3-methyloxirane-2-carboxamide, also known as DMXAA, is a synthetic compound that has been investigated for its potential therapeutic applications in cancer treatment. DMXAA was first discovered in the early 1990s and has since been studied extensively for its anti-tumor properties.
Mechanism Of Action
The exact mechanism of action of (2R,3R)-N,N-Diethyl-3-methyloxirane-2-carboxamide is not fully understood, but it is believed to work by activating the immune system and promoting the production of cytokines, particularly tumor necrosis factor-alpha (TNF-α). TNF-α is a potent pro-inflammatory cytokine that can induce tumor necrosis and inhibit tumor growth.
Biochemical And Physiological Effects
(2R,3R)-N,N-Diethyl-3-methyloxirane-2-carboxamide has been shown to have a number of biochemical and physiological effects, including inducing tumor necrosis, promoting the production of cytokines, and inhibiting tumor growth. (2R,3R)-N,N-Diethyl-3-methyloxirane-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
(2R,3R)-N,N-Diethyl-3-methyloxirane-2-carboxamide has several advantages for lab experiments, including its potent anti-tumor properties and ability to induce tumor necrosis. However, (2R,3R)-N,N-Diethyl-3-methyloxirane-2-carboxamide has several limitations as well, including its poor solubility in water and potential toxicity at high doses.
Future Directions
There are several future directions for research on (2R,3R)-N,N-Diethyl-3-methyloxirane-2-carboxamide. One area of interest is in developing new synthesis methods to improve the yield and purity of (2R,3R)-N,N-Diethyl-3-methyloxirane-2-carboxamide. Another area of interest is in investigating the potential use of (2R,3R)-N,N-Diethyl-3-methyloxirane-2-carboxamide in combination with other anti-cancer drugs to enhance its therapeutic effects. Additionally, there is interest in exploring the use of (2R,3R)-N,N-Diethyl-3-methyloxirane-2-carboxamide in other disease areas, such as infectious diseases and autoimmune disorders.
Synthesis Methods
(2R,3R)-N,N-Diethyl-3-methyloxirane-2-carboxamide can be synthesized through a multistep process starting with the reaction of 3-methyl-3-buten-1-ol with ethyl chloroformate, followed by reduction with lithium aluminum hydride and subsequent reaction with oxalyl chloride. The resulting product is then reacted with diethylamine to yield (2R,3R)-N,N-Diethyl-3-methyloxirane-2-carboxamide.
Scientific Research Applications
(2R,3R)-N,N-Diethyl-3-methyloxirane-2-carboxamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis by activating the immune system and promoting the production of cytokines. (2R,3R)-N,N-Diethyl-3-methyloxirane-2-carboxamide has also been shown to inhibit the growth of certain tumors, including melanoma and breast cancer, in preclinical studies.
properties
CAS RN |
119163-33-6 |
|---|---|
Product Name |
(2R,3R)-N,N-Diethyl-3-methyloxirane-2-carboxamide |
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2R,3R)-N,N-diethyl-3-methyloxirane-2-carboxamide |
InChI |
InChI=1S/C8H15NO2/c1-4-9(5-2)8(10)7-6(3)11-7/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1 |
InChI Key |
ITRIUJHIHGRPCD-RNFRBKRXSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@H]1[C@H](O1)C |
SMILES |
CCN(CC)C(=O)C1C(O1)C |
Canonical SMILES |
CCN(CC)C(=O)C1C(O1)C |
synonyms |
Oxiranecarboxamide, N,N-diethyl-3-methyl-, cis- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



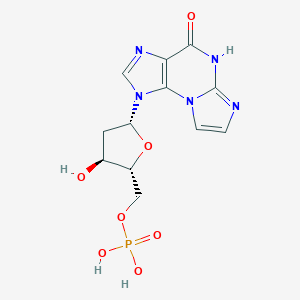
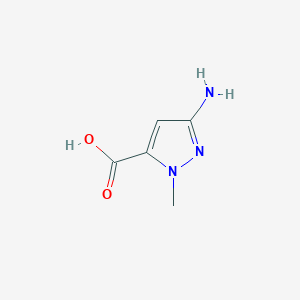
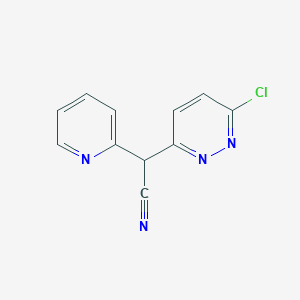
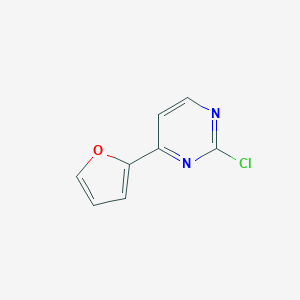
![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)
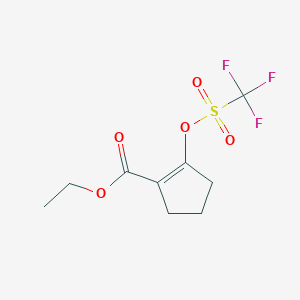
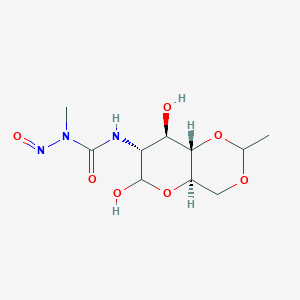
![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-](/img/structure/B38061.png)
